Sulphur Black 1
Sulphur Black 1
2,4-dinitrophenol appears as solid yellow crystals. Explosive when dry or with less than 15% water. The primary hazard is from blast of an instantaneous explosion and not flying projectiles and fragments. slightly soluble in water and soluble in ether and solutions of sodium or potassium hydroxide.
2,4-dinitrophenol is a dinitrophenol having the nitro groups at the 2- and 4-positions. It has a role as an oxidative phosphorylation inhibitor, a bacterial xenobiotic metabolite, an antiseptic drug and an allergen. It is a conjugate acid of a 2,4-dinitrophenol(1-).
2,4-Dinitrophenol is used in the manufacture of dyes, wood preservatives, and as a pesticide. The acute (short-term) effects of 2,4-dinitrophenol in humans through oral exposure are nausea, vomiting, sweating, dizziness, headaches, and loss of weight. Chronic (long-term) oral exposure to 2,4-dinitrophenol in humans has resulted in the formation of cataracts and skin lesions, weight loss, and has caused effects on the bone marrow, central nervous system (CNS), and cardiovascular system. Limited or no information is available on the developmental, reproductive, or carcinogenic effects of 2,4-dinitrophenol in humans. EPA has not classified 2,4-dinitrophenol for carcinogenicity.
2,4-dinitrophenol is a dinitrophenol having the nitro groups at the 2- and 4-positions. It has a role as an oxidative phosphorylation inhibitor, a bacterial xenobiotic metabolite, an antiseptic drug and an allergen. It is a conjugate acid of a 2,4-dinitrophenol(1-).
2,4-Dinitrophenol is used in the manufacture of dyes, wood preservatives, and as a pesticide. The acute (short-term) effects of 2,4-dinitrophenol in humans through oral exposure are nausea, vomiting, sweating, dizziness, headaches, and loss of weight. Chronic (long-term) oral exposure to 2,4-dinitrophenol in humans has resulted in the formation of cataracts and skin lesions, weight loss, and has caused effects on the bone marrow, central nervous system (CNS), and cardiovascular system. Limited or no information is available on the developmental, reproductive, or carcinogenic effects of 2,4-dinitrophenol in humans. EPA has not classified 2,4-dinitrophenol for carcinogenicity.
Brand Name:
Vulcanchem
CAS No.:
1326-82-5
VCID:
VC0072891
InChI:
InChI=1S/C6H4N2O5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H
SMILES:
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O
Molecular Formula:
C6H4N2O5
C6H3(OH)(NO2)2
C6H4N2O5
C6H3(OH)(NO2)2
C6H4N2O5
Molecular Weight:
184.11 g/mol
Sulphur Black 1
CAS No.: 1326-82-5
Main Products
VCID: VC0072891
Molecular Formula: C6H4N2O5
C6H3(OH)(NO2)2
C6H4N2O5
Molecular Weight: 184.11 g/mol
CAS No. | 1326-82-5 |
---|---|
Product Name | Sulphur Black 1 |
Molecular Formula | C6H4N2O5 C6H3(OH)(NO2)2 C6H4N2O5 |
Molecular Weight | 184.11 g/mol |
IUPAC Name | 2,4-dinitrophenol |
Standard InChI | InChI=1S/C6H4N2O5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H |
Standard InChIKey | UFBJCMHMOXMLKC-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O |
Boiling Point | Sublimes (when carefully heated) (NTP, 1992) Sublimes |
Colorform | Pale yellow platelets or leaflets from water Yellowish to yellow orthorhombic crystals |
Density | 1.68 at 68 °F (USCG, 1999) 1.683 g/cu cm at 24 °C Relative density (water = 1): 1.68 |
Melting Point | 234 to 237 °F (NTP, 1992) 115.5 °C 114.8 °C 112 °C |
Physical Description | 2,4-dinitrophenol appears as solid yellow crystals. Explosive when dry or with less than 15% water. The primary hazard is from blast of an instantaneous explosion and not flying projectiles and fragments. slightly soluble in water and soluble in ether and solutions of sodium or potassium hydroxide. CRYSTALS WITH CHARACTERISTIC ODOUR. |
Description | 2,4-dinitrophenol appears as solid yellow crystals. Explosive when dry or with less than 15% water. The primary hazard is from blast of an instantaneous explosion and not flying projectiles and fragments. slightly soluble in water and soluble in ether and solutions of sodium or potassium hydroxide. 2,4-dinitrophenol is a dinitrophenol having the nitro groups at the 2- and 4-positions. It has a role as an oxidative phosphorylation inhibitor, a bacterial xenobiotic metabolite, an antiseptic drug and an allergen. It is a conjugate acid of a 2,4-dinitrophenol(1-). 2,4-Dinitrophenol is used in the manufacture of dyes, wood preservatives, and as a pesticide. The acute (short-term) effects of 2,4-dinitrophenol in humans through oral exposure are nausea, vomiting, sweating, dizziness, headaches, and loss of weight. Chronic (long-term) oral exposure to 2,4-dinitrophenol in humans has resulted in the formation of cataracts and skin lesions, weight loss, and has caused effects on the bone marrow, central nervous system (CNS), and cardiovascular system. Limited or no information is available on the developmental, reproductive, or carcinogenic effects of 2,4-dinitrophenol in humans. EPA has not classified 2,4-dinitrophenol for carcinogenicity. |
Shelf Life | Appear to be stable in acid solution, but are susceptible to decomposition by UV radiation in alkaline solutions. /Dintrophenols/ |
Solubility | less than 1 mg/mL at 67.1° F (NTP, 1992) 2790 mg/L (at 20 °C) Soluble in ethanol, ethyl ether, benzene, methanol Solubility at 15 °C (g/100 g solution): ethyl acetate 15.55; acetone 35.90; chloroform 5.39; pyridine 20.08; carbon tetrachloride 0.423; toluene 6.36 Soluble in aqueous alkaline solutions In water, 5,600 mg/L at 18 °C; 43,000 mg/L at 100 °C In water, 2,790 mg/L at 20 °C Solubility in water, g/l: 6 (poor) >27.6 [ug/mL] |
Synonyms | 2,4 Dinitrophenol 2,4-Dinitrophenol 2,4-DNP |
Vapor Density | 6.35 (NTP, 1992) (Relative to Air) 6.35 (Air = 1) Relative vapor density (air = 1): 6.36 |
Vapor Pressure | 3.90e-04 mmHg 3.9X10-4 mm Hg at 20 °C |
PubChem Compound | 1493 |
Last Modified | Nov 11 2021 |
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